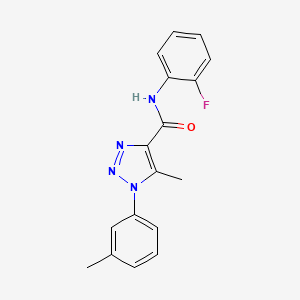

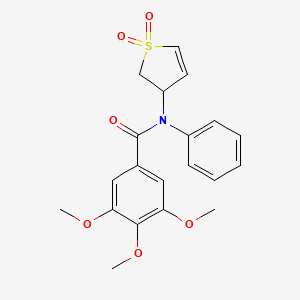

N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide” is a compound that contains a 1,2,4-triazole scaffold . This scaffold is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound , often involves the use of 3-amino-1,2,4-triazole . The synthesis of such compounds has been achieved using various synthetic methods that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is unique and has properties that make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

1,2,4-Triazole-containing compounds have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Applications De Recherche Scientifique

Catalyst- and Solvent-Free Synthesis

A significant application involves its role in the catalyst- and solvent-free synthesis of heterocyclic compounds. For example, an efficient approach for the regioselective synthesis of triazole derivatives through microwave-assisted processes has been developed. This method highlights the use of similar chemical structures as strategic intermediates in the preparation of other heterocyclic amides, demonstrating their potential in facilitating environmentally friendly synthesis routes (Moreno-Fuquen et al., 2019).

Antitumor Activity

Another critical application is in the synthesis of compounds with antitumor activities. A specific compound synthesized through condensation processes inhibits the proliferation of certain cancer cell lines, indicating its potential as a framework for developing novel anticancer agents (Hao et al., 2017).

Enzyme Inhibition for Disease Control

Further research has explored the biological profile of triazole derivatives, including their enzyme inhibition capabilities. This is particularly relevant in controlling diseases like Alzheimer's and diabetes, where certain synthesized compounds showed moderate enzyme inhibition potential. Such studies are crucial for the future design and development of potent enzyme inhibitors (Saleem et al., 2018).

Mécanisme D'action

The mechanism of action of 1,2,4-triazole-containing compounds is often through their operation as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This makes them effective in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Orientations Futures

The future directions of research into 1,2,4-triazole-containing compounds like “N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide” could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-11-6-5-7-13(10-11)22-12(2)16(20-21-22)17(23)19-15-9-4-3-8-14(15)18/h3-10H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBSSZMFBZEENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2668285.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate](/img/structure/B2668288.png)

![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2668290.png)

![methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2668291.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2668295.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-enamide](/img/structure/B2668299.png)

![(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2668300.png)